2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine
Description
2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a pyranopyrazole derivative characterized by a fused pyranopyrazole core with an ethyl substituent at the 2-position and an ethanamine side chain at the 3-position.
Properties
IUPAC Name |
2-(2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13-10(3-5-11)8-7-14-6-4-9(8)12-13/h2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEPQUFAQSKLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2COCCC2=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique fused heterocyclic structure that combines characteristics of both tetrahydropyran and pyrazole rings. This structural configuration contributes significantly to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Structural Features | Pyrazole ring fused with tetrahydropyran |
| Solubility | Soluble in polar solvents |
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. A study reported that derivatives of tetrahydropyrano[4,3-c]pyrazole could inhibit the activity of cyclin-dependent kinase 2 (CDK2), leading to reduced cell proliferation and increased apoptosis in various cancer cell lines .
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Pyrazole derivatives have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This action can potentially reduce inflammation-related disorders .
The precise mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. This interaction can lead to modulation of cellular processes, including apoptosis and immune response .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. The results showed a dose-dependent response with a significant reduction in cell viability at higher concentrations .
Case Study 2: Antimicrobial Testing
In antimicrobial assays using standard strains such as Escherichia coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential as an alternative treatment for bacterial infections .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Aldehydes are reacted with hydrazines to form pyrazole intermediates.
- Cyclization : Further reactions lead to the formation of the pyrano[4,3-c]pyrazole structure.
These methods can be optimized for yield and purity using modern synthetic techniques such as microwave-assisted synthesis or high-throughput screening .
Comparison with Similar Compounds
Key Structural Variations
The compound’s core structure, tetrahydropyrano[4,3-c]pyrazole, is shared among analogs, but substituents at the 2-position and the amine side chain differentiate their properties:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
